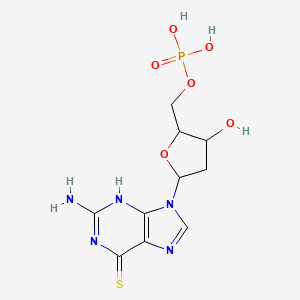

2'-Deoxy-6-thioguanosine-5'-monophosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N5O6PS |

|---|---|

Molecular Weight |

363.29 g/mol |

IUPAC Name |

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23) |

InChI Key |

YIPMDIYPXBPBNC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of 2 Deoxy 6 Thioguanosine 5 Monophosphate

Enzymatic Formation from Precursors

The initial formation of thiopurine nucleotides occurs through salvage pathways that utilize precursor molecules like 6-thioguanine (B1684491) (6-TG) and through the conversion of other thiopurine intermediates.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)-Mediated Conversion

The primary route for the formation of thioguanosine monophosphate (TGMP) is the direct conversion of 6-thioguanine by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.gov This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phospho-D-ribose-1-pyrophosphate (PRPP) to the purine (B94841) base, yielding the corresponding nucleotide monophosphate. nih.gov While the primary product of this reaction with 6-TG is thioguanosine monophosphate (a ribonucleotide), the formation of 2'-deoxy-6-thioguanosine-5'-monophosphate can occur subsequently through the action of other enzymes. The activity of HGPRT is a critical determinant of the levels of thioguanine nucleotides and can influence the therapeutic response and toxicity of thiopurine drugs. nih.gov

Thioinosine Monophosphate (TIMP) Conversion Pathways

Another significant pathway for the formation of thioguanine nucleotides involves the conversion of thioinosine monophosphate (TIMP). TIMP is formed from the HGPRT-mediated conversion of 6-mercaptopurine (B1684380) (6-MP). nih.gov TIMP can then be converted to thioguanosine monophosphate (TGMP) in a two-step process. First, TIMP is converted to thioxanthosine monophosphate (TXMP) by inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.net Subsequently, guanosine (B1672433) monophosphate synthetase (GMPS) catalyzes the conversion of TXMP to TGMP. researchgate.net The conversion to the deoxyribosyl form, this compound, then proceeds through the action of ribonucleotide reductase on the diphosphate (B83284) form. nih.gov

Table 1: Key Enzymes in the Formation of Thiopurine Nucleotides

| Enzyme | Precursor(s) | Product(s) |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-Thioguanine, 6-Mercaptopurine | Thioguanosine monophosphate (TGMP), Thioinosine monophosphate (TIMP) |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Thioinosine monophosphate (TIMP) | Thioxanthosine monophosphate (TXMP) |

| Guanosine Monophosphate Synthetase (GMPS) | Thioxanthosine monophosphate (TXMP) | Thioguanosine monophosphate (TGMP) |

Interconversion with Related Thiopurine Nucleotides

Once formed, this compound is part of a dynamic equilibrium involving phosphorylation, dephosphorylation, and conversion between ribo- and deoxyribonucleotide forms.

Phosphorylation to 2'-Deoxy-6-thioguanosine-5'-diphosphate and 2'-Deoxy-6-thioguanosine-5'-triphosphate

This compound (dTGMP) is sequentially phosphorylated to its corresponding diphosphate (dTGDP) and triphosphate (dTGTP) forms. The phosphorylation of the monophosphate to the diphosphate is catalyzed by guanylate kinase (GK). wikipedia.org Guanylate kinase is known to phosphorylate GMP and dGMP to their respective diphosphates. danaher.comnih.gov Further phosphorylation of dTGDP to dTGTP is carried out by nucleoside diphosphate kinases.

Ribonucleotide Reductase Activity in Deoxyribosyl Analog Formation

The formation of deoxyribonucleotides from their ribonucleotide counterparts is a critical step catalyzed by the enzyme ribonucleotide reductase (RNR). nih.gov RNR acts on ribonucleoside diphosphates, such as thioguanosine diphosphate (TGDP), to reduce the 2'-hydroxyl group of the ribose sugar, thereby forming the corresponding deoxyribonucleoside diphosphate, 2'-deoxy-6-thioguanosine-5'-diphosphate (dTGDP). wikipedia.orgjenabioscience.com This enzymatic action is essential for providing the necessary building blocks for DNA synthesis. nih.gov

Phosphatase-Mediated Hydrolysis of this compound Derivatives

The intracellular concentrations of thiopurine nucleotides are regulated not only by their synthesis but also by their degradation. Phosphatases play a crucial role in the hydrolysis of thiopurine nucleotide derivatives. The enzyme NUDT15 (Nudix Hydrolase 15) has been identified as a key player in the hydrolysis of the active triphosphate forms, 6-thio-deoxyguanosine triphosphate (dTGTP) and 6-thio-guanosine triphosphate (TGTP), converting them to their respective monophosphates (dTGMP and TGMP). nih.govresearchgate.netnih.gov This action of NUDT15 effectively reduces the pool of active thiopurine metabolites available for incorporation into DNA and RNA. nih.gov In addition to specific hydrolases like NUDT15, general phosphatases such as alkaline phosphatase can hydrolyze phosphate (B84403) monoesters and may contribute to the dephosphorylation of thiopurine mononucleotides, although their specific activity on this compound is less well-characterized. nih.govnih.gov

Table 2: Enzymes Involved in the Interconversion and Hydrolysis of Thiopurine Nucleotides

| Enzyme | Substrate(s) | Product(s) |

| Guanylate Kinase (GK) | This compound (dTGMP) | 2'-Deoxy-6-thioguanosine-5'-diphosphate (dTGDP) |

| Nucleoside Diphosphate Kinase | 2'-Deoxy-6-thioguanosine-5'-diphosphate (dTGDP) | 2'-Deoxy-6-thioguanosine-5'-triphosphate (dTGTP) |

| Ribonucleotide Reductase (RNR) | Thioguanosine diphosphate (TGDP) | 2'-Deoxy-6-thioguanosine-5'-diphosphate (dTGDP) |

| NUDT15 (Nudix Hydrolase 15) | 2'-Deoxy-6-thioguanosine-5'-triphosphate (dTGTP), Thioguanosine triphosphate (TGTP) | This compound (dTGMP), Thioguanosine monophosphate (TGMP) |

| Alkaline Phosphatase | Phosphate monoesters | Dephosphorylated products |

Regulation by Metabolic Enzymes

The intracellular concentration and activity of thiopurine nucleotides, including this compound and its phosphorylated derivatives, are tightly controlled by a series of enzymes. These enzymes regulate the balance between the activation to cytotoxic triphosphates and deactivation or clearance pathways.

Nucleoside Diphosphate Kinases (NME1, NME2) in Triphosphate Formation

Nucleoside diphosphate kinases (NDPKs), specifically the isoforms NME1 and NME2, are ubiquitous enzymes essential for maintaining the balance of cellular nucleoside triphosphate (NTP) and deoxynucleoside triphosphate (dNTP) pools. nih.gov Their primary function is to catalyze the reversible transfer of a gamma-phosphate group from a donor NTP, typically ATP, to an acceptor nucleoside diphosphate (NDP). wikipedia.org This function is critical for providing the necessary precursors for DNA and RNA synthesis, as well as for various signaling pathways. nih.govwikipedia.org

In the metabolic pathway of thiopurines, NME1 and NME2 play a critical activating role. nih.gov After this compound (dTGMP) is phosphorylated to its diphosphate form (dTGDP) by guanylate kinase, NME1 and NME2 catalyze the subsequent and final phosphorylation step to form the active cytotoxic metabolite, 2'-Deoxy-6-thioguanosine-5'-triphosphate (dTGTP). nih.gov Similarly, they convert 6-thioguanosine (B559654) diphosphate (TGDP) to 6-thioguanosine triphosphate (TGTP).

Research has indicated that increased expression of NME1 is associated with a higher risk of thiopurine-induced myelotoxicity. nih.gov This is biologically plausible, as higher levels of NME1 would lead to more efficient conversion of thiopurine diphosphates to their cytotoxic triphosphate forms, which can then be incorporated into RNA and DNA, leading to cell death. nih.gov

Table 1: Function of NME1/NME2 in Thiopurine Metabolism

| Enzyme | Gene | General Function | Specific Role in Thiopurine Metabolism |

| NME1 | NME1 | Catalyzes phosphate transfer from NTPs to NDPs | Phosphorylates (d)TGDP to the active (d)TGTP |

| NME2 | NME2 | Catalyzes phosphate transfer from NTPs to NDPs | Phosphorylates (d)TGDP to the active (d)TGTP |

NUDT15 Hydrolase Activity Towards 2'-Deoxy-6-thioguanosine-5'-triphosphate and 6-Thioguanosine-5'-triphosphate

Nudix hydrolase 15 (NUDT15) is a crucial enzyme that negatively regulates the effects of thiopurines by deactivating their active triphosphate metabolites. researchgate.net It functions as a hydrolase, specifically converting the active forms, 2'-Deoxy-6-thioguanosine-5'-triphosphate (dTGTP) and 6-thioguanosine-5'-triphosphate (TGTP), back to their respective monophosphate forms (dTGMP and TGMP). nih.govnih.govirjournal.orgnih.gov This dephosphorylation prevents the accumulation of cytotoxic triphosphates and limits their incorporation into DNA. nih.govnih.gov

Kinetic studies have demonstrated that NUDT15 has a pronounced preference for these thionylated substrates compared to their canonical counterparts, dGTP and GTP. nih.govresearchgate.net This substrate specificity underscores its significant role in thiopurine metabolism. The crystal structure of NUDT15 in complex with 6-thio-GMP has provided insights into the key determinants for this selectivity. nih.govwhiterose.ac.uk

Genetic variants in the NUDT15 gene that result in reduced or lost enzyme function are strongly associated with thiopurine intolerance. nih.govnih.gov Individuals with these variants cannot effectively deactivate dTGTP and TGTP, leading to high concentrations of these cytotoxic metabolites and an increased risk of severe myelosuppression. nih.govyoutube.com HPLC analysis confirms the enzymatic activity of wild-type NUDT15, showing the conversion of dTGTP to dTGMP. researchgate.netnih.govresearchgate.net

Table 2: NUDT15 Substrate Activity

| Substrate | Product(s) | Enzyme Activity | Implication |

| 2'-Deoxy-6-thioguanosine-5'-triphosphate (dTGTP) | This compound (dTGMP) | High | Deactivation of cytotoxic metabolite |

| 6-Thioguanosine-5'-triphosphate (TGTP) | 6-Thioguanosine-5'-monophosphate (TGMP) | High | Deactivation of cytotoxic metabolite |

| dGTP | dGMP | Undetectable to low | Preferential activity towards thiopurine analogs |

| GTP | GMP | Undetectable to low | Preferential activity towards thiopurine analogs |

Data derived from in-vitro enzymatic assays. nih.govresearchgate.net

Inosine Triphosphate Pyrophosphatase (ITPase) Role in Non-Canonical Purine Metabolism

Inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene, is a crucial "house-cleaning" enzyme that prevents the incorporation of non-canonical purine nucleotides into DNA and RNA. researchgate.netnih.gov Its primary function is to hydrolyze (d)ITP and (d)XTP to their corresponding monophosphate forms, thus preventing the accumulation of these "rogue" nucleotides. researchgate.netnih.gov

The function of ITPase extends to the metabolism of thiopurines. nih.gov It has been identified that ITPase can hydrolyze thiopurine triphosphate metabolites, such as 6-thio-inosine triphosphate (T-ITP), and potentially dTGTP, converting them back to their monophosphate forms. researchgate.netnih.gov This activity serves as a protective mechanism, reducing the pool of potentially toxic nucleotide analogs available for incorporation into nucleic acids. nih.gov Although its role in thiopurine toxicity has been debated in some studies, its function as a pyrophosphatase that acts on thiopurine metabolites is established. nih.govcapes.gov.brnih.gov Genetic polymorphisms in the ITPA gene can lead to reduced enzyme activity, which may alter the metabolic profile of thiopurines. amsterdamumc.nlwikipedia.org

Molecular Mechanisms of Action of 2 Deoxy 6 Thioguanosine 5 Monophosphate Derivatives

Incorporation into Deoxyribonucleic Acid (DNA)

The primary mechanism of action begins with the integration of the thiopurine analogue into the DNA strand during replication. This process is facilitated by the cell's own enzymatic machinery, which mistakes the analogue for a natural nucleotide.

The triphosphate derivative, 2'-Deoxy-6-thioguanosine-5'-triphosphate (also referred to as S6dGTP or TdGTP), serves as an effective substrate for various mammalian DNA polymerases. nih.gov Studies have demonstrated that S6dGTP can efficiently substitute for the natural deoxyguanosine triphosphate (dGTP) during DNA synthesis. nih.gov

Research using purified human DNA polymerases from the K562 leukemia cell line revealed that S6dGTP is utilized by DNA polymerases alpha, delta, and gamma. nih.gov Notably, DNA polymerase alpha from calf thymus was also found to efficiently use S6dGTP, incorporating the deoxythioguanylate into the growing DNA chain and supporting further elongation. nih.govaacrjournals.orgaacrjournals.org In contrast, DNA polymerase beta utilizes the analogue at a much lower rate. nih.govaacrjournals.org

Kinetic analyses show that the affinity of these polymerases for S6dGTP is comparable to their affinity for the natural substrate, dGTP. However, the maximum velocity (Vmax) of incorporation for the modified nucleotide is generally lower. nih.gov For instance, with DNA polymerase alpha, the apparent Km value for both dGTP and S6dGTP was 1.2 microM, while the Vmax for S6dGTP was lower than that for dGTP. nih.gov This indicates that while the enzyme binds the analogue as readily as the natural nucleotide, the catalytic efficiency of incorporation is reduced. nih.gov

Table 1: Kinetic Parameters for dGTP and S6dGTP with Human DNA Polymerases

| DNA Polymerase | Substrate | Apparent Km (μM) | Relative Vmax (%) |

|---|---|---|---|

| Polymerase alpha | dGTP | 1.2 | 100 |

| S6dGTP | 1.2 | 75 | |

| Polymerase delta | dGTP | 2.8 | 100 |

| S6dGTP | 3.6 | 50 | |

| Polymerase gamma | dGTP | 0.8 | 100 |

| S6dGTP | 0.8 | 50 |

Data sourced from a study using purified human DNA polymerases from K562 cells. nih.gov

Once incorporated, S6dGTP is added to the 3'-hydroxyl terminus of the nascent DNA chain, and the patterns of chain extension are identical to those seen with dGTP. nih.gov

The incorporation of S6dGTP results in the direct substitution of canonical guanine (B1146940) bases with 6-thioguanine (B1684491) (S6G) within the DNA sequence. aacrjournals.org This substitution creates a structurally altered form of DNA. nih.govaacrjournals.org Theoretical studies using molecular dynamics have shown that the presence of 6-thioguanine in a DNA duplex can lead to conformational changes, such as a shift from a B/A intermediate geometry to a pure B-form. nih.gov

The consequences of this substitution extend to DNA-protein interactions. The presence of S6G in the DNA template can impede the progress of DNA polymerases during subsequent rounds of replication. nih.gov Studies using the Klenow fragment and human DNA polymerases alpha, gamma, and delta showed that polymerization was significantly slowed when traversing a template strand containing S6G. nih.gov Furthermore, the altered structure of S6G-containing DNA affects its recognition and cleavage by restriction endonucleases, suggesting that the modification interferes with the specific interactions required for enzyme function. nih.gov

Cellular Responses to 2'-Deoxy-6-thioguanosine-5'-triphosphate Incorporation

The presence of 6-thioguanine in the genome is not a benign substitution. It triggers a cascade of cellular responses aimed at dealing with the aberrant nucleotide, ultimately leading to cytotoxicity.

The integration of 6-thioguanine into DNA is a primary trigger for DNA damage and replication stress. mdpi.com The predominant lesions observed are DNA strand breaks. nih.gov The cytotoxicity of 6-thioguanine has been shown to be closely related to the extent of its incorporation into DNA and the resulting strand scission events. nih.gov

The generation of these breaks may be linked to the cell's attempt to repair the DNA. The detection of alkali-labile sites in the DNA of treated cells suggests that a glycosylase mechanism might be involved in attempting to remove the thioguanine base. nih.gov Moreover, the incorporation of nucleotide analogs can block the progression of the DNA replication fork, leading to replication stress and the potential collapse of the fork, which can generate DNA double-strand breaks. mdpi.com

The DNA mismatch repair (MMR) system plays a crucial role in mediating the genotoxicity of incorporated 6-thioguanine. nih.govaacrjournals.orgcapes.gov.br The MMR system recognizes the S6G:T mispair that can form during DNA replication. nih.gov In MMR-proficient cells, the recognition of these mismatches triggers a futile repair cycle. Instead of correcting the "error," the MMR system introduces single-strand breaks (SSBs) into the DNA. nih.govaacrjournals.org

These SSBs are more frequent and persistent in MMR-proficient cells compared to MMR-deficient cells. nih.govaacrjournals.org The formation and persistence of these breaks act as a damage signal, leading to a prolonged cell cycle arrest, typically at the G2/M checkpoint. nih.govcapes.gov.brresearchgate.net This sustained arrest ultimately culminates in enhanced cell death. nih.govaacrjournals.org Therefore, the genotoxicity of 6-thioguanine is largely dependent on a functional MMR pathway that converts the incorporated base into a lethal DNA lesion. nih.gov

In addition to its effects on the bulk genome, the precursor nucleoside, 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), has a profound impact on telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnih.gov In cells that express the enzyme telomerase, 6-thio-dG is phosphorylated to its triphosphate form and is recognized as a substrate by telomerase. nih.govnih.govaacrjournals.org

Telomerase then incorporates the 6-thioguanine analogue into the de novo synthesized telomeric repeats. nih.govnih.govtrilinkbiotech.com This results in guanine-base modified telomeres, where the 6-oxygen is replaced by a 6-thio group. nih.govaacrjournals.org This chemical alteration disrupts the normal structure and function of telomeres, including their ability to form protective G-quadruplex structures and to properly bind the shelterin protein complex. nih.govaacrjournals.orgaacrjournals.org The consequence is telomere dysfunction, where the chromosome ends are recognized by the cell as sites of DNA damage. nih.govnih.gov This leads to the formation of telomere dysfunction-induced foci (TIFs). nih.govaacrjournals.org

Protein and Enzymatic Target Interactions

The metabolic derivatives of 2'-deoxy-6-thioguanosine-5'-monophosphate exert their cellular effects through intricate interactions with key proteins and enzymes. These interactions disrupt fundamental cellular processes, including signal transduction and nucleotide biosynthesis.

Inhibition of Rac1 GTPase by 6-Thioguanosine-5'-triphosphate

A primary mechanism of action for thiopurine derivatives is the direct inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that plays a pivotal role in T-cell activation and other cellular processes. nih.govresearchgate.net The active metabolite, 6-thioguanosine-5'-triphosphate (6-TGTP), which is formed intracellularly from 6-thioguanine, directly targets Rac1. nih.govnih.gov This interaction is a key contributor to the immunosuppressive effects of thiopurines. researchgate.netnih.gov

The inhibitory mechanism involves the formation of a disulfide adduct between the C6-thiol group of 6-TGTP and a cysteine residue within the redox-sensitive GXXXXGK(S/T)C motif of Rac1. nih.gov This covalent modification renders the Rac1 protein inactive. While Rho-specific GTPase-activating proteins (RhoGAPs) can still hydrolyze the adducted 6-TGTP to the diphosphate (B83284) form (6-TGDP), the resulting 6-TGDP-Rac1 adduct is biologically inert. nih.gov Crucially, Rho-specific guanine nucleotide exchange factors (RhoGEFs), which are responsible for reactivating GTPases by exchanging GDP for GTP, are unable to displace the adducted 6-TGDP. nih.gov This leads to an accumulation of the inactive 6-TGDP-Rac1 complex within the cell, effectively shutting down Rac1-mediated signaling pathways. nih.gov

In activated T-cells, Rac1 is the predominant active Rho GTPase, making it a specific target for 6-TGTP and explaining the potent T-cell-specific immunosuppressive action of thiopurines. nih.gov The inhibition of Rac1 disrupts downstream signaling, including pathways involving JNK and NF-κB, which are critical for the expression of pro-inflammatory cytokines. nih.gov This targeted inhibition of the Rac1 signaling cascade is a central component of the therapeutic effect observed with thiopurine drugs in inflammatory conditions. researchgate.net

Table 1: Key Molecular Interactions in Rac1 Inhibition by 6-TGTP

| Interacting Molecule | Role in Inhibition | Consequence of Interaction |

| 6-Thioguanosine-5'-triphosphate (6-TGTP) | Binds to Rac1 and forms a disulfide adduct. nih.gov | Inactivation of Rac1 GTPase. nih.gov |

| Rac1 GTPase | Target of 6-TGTP; contains a redox-sensitive cysteine residue. nih.gov | Forms an irreversible, inactive complex with 6-TGDP. nih.gov |

| Rho-specific Guanine Nucleotide Exchange Factors (RhoGEFs) | Normally activate Rac1 by exchanging GDP for GTP. | Unable to displace the 6-TGDP adducted to Rac1. nih.gov |

| Rho-specific GTPase-Activating Proteins (RhoGAPs) | Hydrolyze the Rac1-bound 6-TGTP to 6-TGDP. | Contributes to the accumulation of the inactive 6-TGDP-Rac1 adduct. nih.gov |

Modulation of De Novo Purine (B94841) Synthesis by Metabolites

Metabolites of thiopurines, including those derived from this compound, significantly interfere with the de novo purine synthesis pathway. researchgate.netnih.gov This pathway is essential for producing the purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are the building blocks for DNA and RNA. youtube.comyoutube.com

A key enzyme targeted by thiopurine metabolites is inosine (B1671953) monophosphate dehydrogenase (IMPDH). wikipedia.orgnih.gov IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of GMP. youtube.comnih.gov Methylated metabolites, such as methylthioinosine monophosphate (me-TIMP), which are formed through the action of thiopurine S-methyltransferase (TPMT), are potent inhibitors of IMPDH. researchgate.net By blocking IMPDH, these metabolites lead to a depletion of the guanine nucleotide pool, which in turn inhibits DNA and RNA synthesis. nih.govnih.gov

This inhibition of de novo purine synthesis is a major contributor to the cytotoxic effects of thiopurines, particularly in rapidly dividing cells like cancer cells and activated lymphocytes, which have a high demand for nucleotides. youtube.comnih.gov The disruption of this fundamental metabolic pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis. researchgate.netnih.gov

Table 2: Thiopurine Metabolites and Their Impact on De Novo Purine Synthesis

| Metabolite | Target Enzyme | Mechanism of Action | Cellular Consequence |

| Methylthioinosine monophosphate (me-TIMP) | Inosine Monophosphate Dehydrogenase (IMPDH) researchgate.net | Competitive inhibition of the enzyme. researchgate.net | Depletion of guanine nucleotides, inhibition of DNA/RNA synthesis. nih.govnih.gov |

| 6-Thioguanosine (B559654) monophosphate (TGMP) | Inosine Monophosphate Dehydrogenase (IMPDH) wikipedia.org | Accumulation can hamper the synthesis of guanine nucleotides. wikipedia.org | Leads to DNA mutations and cytotoxicity. wikipedia.org |

DNA Templating Properties of Thiolated Oligonucleotides for Nanomaterial Synthesis

Oligonucleotides containing thiol groups, such as those that can be derived from 6-thioguanosine, serve as powerful tools in nanotechnology for the template-directed synthesis of nanomaterials. mdpi.combiosyn.com The thiol group exhibits a strong affinity for noble metals, particularly gold and palladium, making thiolated DNA an excellent scaffold for organizing nanoparticles into defined structures. biosyn.coma-star.edu.sg

The process involves using DNA strands, which can be precisely synthesized with specific sequences and lengths, as templates. nih.govspringernature.com When metal ions, such as Au(III) from HAuCl4, are introduced, they can complex with the DNA. mdpi.com Subsequent chemical reduction of these metal ions leads to the formation of metal nanoparticles that are nucleated along the DNA template. mdpi.com The DNA strand not only directs the location of nanoparticle formation but also acts as a stabilizing agent, preventing uncontrolled aggregation. mdpi.com

This DNA-templated approach allows for the creation of various nanostructures, including nanowires and nanoparticle arrays. a-star.edu.sgnih.gov For instance, oligonucleotides modified with thiol groups at their ends can be used to functionalize gold nanoparticles, enabling the construction of complex, programmed assemblies. mdpi.comnih.gov The stability of the attachment between the oligonucleotide and the gold surface is critical, and modifications using multiple thiol groups (dithiols or trithiols) have been shown to significantly enhance this stability. nih.govgenelink.com This method has been successfully applied to fabricate palladium nanoparticles with catalytic properties, where the DNA template influences the resulting catalytic activity. capes.gov.brnih.gov The ability to control the size, shape, and organization of nanomaterials through DNA templating opens up applications in biosensors, nanoelectronics, and catalysis. biosyn.coma-star.edu.sg

Table 3: Application of Thiolated Oligonucleotides in Nanomaterial Synthesis

| Nanomaterial | Role of Thiolated Oligonucleotide | Resulting Structure | Potential Application |

| Gold Nanoparticles (AuNPs) | Template for nucleation and growth; stabilization of particles. mdpi.commdpi.com | Nanoparticle arrays, nanowires, functionalized nanoparticles. a-star.edu.sgnih.gov | Biosensors, diagnostics, nanoelectronics. biosyn.coma-star.edu.sg |

| Palladium Nanoparticles (PdNPs) | Template for synthesis, influencing catalytic activity. capes.gov.brnih.gov | DNA-templated palladium nanoparticles. capes.gov.br | Catalysis (e.g., hydrogenation, C-C coupling). nih.gov |

| Cadmium Sulfide (CdS) Nanocrystals | Stabilization and templating for self-assembly. springernature.com | Quantum-confined clusters, "necklace" structures. springernature.com | Semiconductor nanostructures. springernature.com |

Preclinical Academic Research Models for Investigating 2 Deoxy 6 Thioguanosine 5 Monophosphate

In Vitro Cellular Models for Molecular Studies

In vitro models using cultured cells are indispensable for controlled investigations into the molecular behavior of 2'-Deoxy-6-thioguanosine-5'-monophosphate and its precursors.

The therapeutic application of thiopurines can be limited by drug resistance. nih.gov To address this, prodrugs of 6-thioguanosine (B559654) monophosphate (6sGMP) have been developed and evaluated in various cancer cell lines. nih.govnih.gov Studies have demonstrated that certain 6sGMP prodrugs, such as those with 4-acetyloxybenzyl and cycloSaligenyl modifications, exhibit potent antiproliferative effects. nih.govnih.gov Notably, these prodrugs are effective in cell lines that have developed resistance to the conventional thiopurine drug, 6-thioguanine (B1684491) (6-TG). nih.gov

This resistance is often linked to the deficiency of the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT), which is required to activate 6-TG. nih.gov By delivering the monophosphate form, these prodrugs bypass the need for this initial activation step. nih.govresearchgate.net The intracellular conversion of these 6sGMP prodrugs into the bioactive triphosphate form, 6-thioguanosine triphosphate (6sGTP), has been confirmed using advanced analytical techniques. nih.govnih.gov These findings highlight the potential of 6sGMP prodrugs to overcome a key mechanism of thiopurine resistance in cancers like leukemia and breast cancer. nih.govnih.govberkeley.edu

Table 1: Proliferation Inhibition by 6sGMP Prodrugs in Thiopurine-Resistant vs. Susceptible Cell Lines

| Cell Line | Cancer Type | HGPRT Status | Efficacy of 6-TG | Efficacy of 6sGMP Prodrugs |

| CCRF-CEM | Leukemia | Proficient | Sensitive | Effective |

| CEM-TGR | Leukemia | Deficient | Resistant | Effective |

| MDA-MB-231 | Breast Cancer | Proficient | Sensitive | Effective |

This table is a representative summary based on findings that show 6sGMP prodrugs are effective in both HGPRT-proficient (sensitive) and HGPRT-deficient (resistant) cell lines. nih.govnih.gov

The nucleoside precursor, 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG), has been shown to be a substrate for telomerase, the enzyme responsible for maintaining telomere length in most cancer cells. nih.govnih.govistanbul.edu.tr In vitro studies using telomerase-positive human cancer cells and human fibroblasts engineered to express the catalytic subunit of telomerase (hTERT) have revealed that 6-thio-dG induces significant telomere dysfunction. nih.govnih.gov This effect is not observed in telomerase-negative cells, indicating a telomerase-dependent mechanism. nih.govnih.gov

Enzymatic assays are crucial for understanding the metabolic pathways that regulate the activity of thiopurine nucleotides. The enzyme Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15) plays a significant role by hydrolyzing the active triphosphate metabolites, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine triphosphate (6-thio-GTP), back to their respective monophosphate forms (6-thio-dGMP and 6-thio-GMP). nih.govresearchgate.net This action effectively reduces the pool of active metabolites available for incorporation into DNA and RNA, thus limiting the drug's efficacy. nih.gov

Kinetic analyses have demonstrated that NUDT15 hydrolyzes 6-thio-dGTP and 6-thio-GTP more efficiently than their canonical counterparts, dGTP and GTP. nih.govresearchgate.net This preference is due to a higher substrate affinity (lower Km value) for the thiopurinated nucleotides. nih.govresearchgate.net The crystal structure of NUDT15 with 6-thio-GMP bound in its active site has provided a structural basis for this substrate preference. nih.govresearchgate.net Genetic variants of NUDT15, such as the R139C mutation, can lead to reduced enzyme activity, which in turn increases the levels of active thiopurine metabolites in cells. nih.govnih.gov Interestingly, in vitro kinetic analyses have shown that the R139C mutant can retain activity similar to the wild-type enzyme under certain conditions. nih.gov

Table 2: Kinetic Parameters of NUDT15 with Thiopurine and Canonical Substrates

| Substrate | KM (μM) | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) |

| 6-thio-dGTP | 1.9 | 1.1 | 0.58 |

| dGTP | 43 | 1.4 | 0.03 |

| 6-thio-GTP | 1.8 | 0.6 | 0.33 |

| GTP | 120 | 0.9 | 0.007 |

Data derived from in vitro enzymatic reaction assays. nih.govresearchgate.net A lower KM value indicates higher affinity of the enzyme for the substrate.

In Vivo Animal Models for Mechanistic Elucidation

Animal models, particularly mouse models, are essential for studying the systemic effects, metabolic fate, and in vivo efficacy of thiopurine compounds in a whole-organism context.

To translate in vitro findings into a more complex biological system, xenograft models are widely used. In these studies, human cancer cells are implanted into immunodeficient mice to generate tumors. Research using A549 lung cancer cell-based xenografts in mice has shown that treatment with 6-thio-dG can significantly decrease the rate of tumor growth. nih.govnih.gov This anti-tumor effect was superior to that observed with 6-thioguanine treatment. nih.govnih.gov

Crucially, analysis of the tumor cells from these xenografts confirmed that 6-thio-dG treatment increased telomere dysfunction in vivo. nih.govnih.gov This demonstrates that the telomere-targeting mechanism observed in cell culture is also active and effective within a living organism. nih.gov These studies provide strong preclinical evidence that 6-thio-dG acts as a telomere-targeted agent. nih.govnih.gov The incorporation of thiopurines into DNA leads to lesions such as strand breaks, which can be detected by methods like alkaline elution. nih.gov This DNA damage is closely linked to the compound's cytotoxic effects. nih.govnih.gov

Thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380) are prodrugs that undergo extensive intracellular metabolism to become active. nih.govnih.gov This multi-step enzymatic conversion ultimately leads to the formation of thioguanine nucleotides, including 6-thio-deoxyguanosine triphosphate. researchgate.netnih.govresearchgate.net These active metabolites are then incorporated as fraudulent bases into the DNA and RNA of various tissues. nih.govnih.gov

The incorporation of these metabolites into DNA is a key aspect of their mechanism of action. nih.govpharmgkb.org For example, studies have quantified the levels of 6-thioguanine residues in the DNA of peripheral blood leukocytes from patients undergoing thiopurine therapy, confirming that these metabolites are integrated into the genetic material of hematopoietic cells. nih.gov This incorporation disrupts DNA replication and repair processes, leading to cytotoxic effects. nih.gov Animal models allow for the investigation of how these metabolites are distributed and incorporated into the DNA of different tissues, providing insights into both therapeutic effects and potential tissue-specific impacts.

Q & A

Q. Key Enzymes to Monitor :

- HGPRT : Critical for initial activation of thiopurines.

- TPMT (Thiopurine Methyltransferase) : Polymorphisms in TPMT affect metabolic flux, influencing toxicity and efficacy .

What analytical methods are recommended for quantifying 6-thio-dGMP and distinguishing it from structurally similar nucleotides?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 6-thio-dGMP in biological matrices. Key parameters:

- Chromatographic Separation : Use reverse-phase columns (C18) with ion-pairing agents (e.g., tributylamine) to resolve 6-thio-dGMP from endogenous nucleotides like dGMP and GTP .

- Mass Detection : Monitor transitions at m/z 347.2 → 152.0 (6-thio-dGMP) and m/z 331.2 → 135.0 (dGMP) to avoid cross-reactivity .

Advanced Tip : Isotope-labeled internal standards (e.g., ¹³C/¹⁵N-6-thio-dGMP) improve quantification accuracy in complex samples .

How does 6-thio-dGMP inhibit DNA synthesis, and what experimental models validate its antimetabolite activity?

Advanced Research Question

6-Thio-dGMP is incorporated into DNA during replication, replacing dGMP. Its sulfur atom disrupts Watson-Crick base pairing, leading to replication fork stalling and DNA strand breaks. In vitro validation methods:

Q. In Vivo Models :

- TPMT-Knockout Mice : Exhibit heightened sensitivity to 6-thio-dGMP due to reduced metabolic clearance, mimicking human TPMT deficiency .

What pharmacogenomic factors influence interindividual variability in 6-thio-dGMP efficacy and toxicity?

Advanced Research Question

Polymorphisms in TPMT and NUDT15 significantly impact therapeutic outcomes:

Q. Clinical Correlation :

How does 6-thio-dGMP interact with key enzymes in purine metabolism, and what functional assays are used to study these interactions?

Advanced Research Question

6-Thio-dGMP inhibits multiple enzymes via competitive binding or covalent modification:

Advanced Application : Use CRISPR-engineered cell lines (e.g., GMPS-KO) to study compensatory pathways during 6-thio-dGMP treatment .

What role does 6-thio-dGMP play in cancer research, particularly in targeting aggressive malignancies?

Advanced Research Question

6-Thio-dGMP suppresses IMPDH2, an enzyme overexpressed in aggressive cancers (e.g., prostate adenocarcinoma). Key findings:

- IMPDH2 Inhibition : Depletes GTP pools, blocking ribosomal RNA synthesis and inducing apoptosis in IMPDH2-high tumors .

- Synergy with Chemotherapy : Combines with methotrexate to enhance cytotoxicity in leukemia models .

Translational Insight : IMPDH2 expression levels in tumor biopsies may predict 6-thio-dGMP responsiveness .

What are the key challenges in stabilizing 6-thio-dGMP for in vitro studies, and how can they be mitigated?

Basic Research Question

6-Thio-dGMP is prone to oxidation and hydrolysis. Stabilization strategies:

- Storage Conditions : -80°C in acidic buffers (pH 4.0–5.0) with antioxidants (e.g., 1 mM DTT) .

- Avoid Freeze-Thaw Cycles : Aliquot stocks to minimize degradation .

Validation : Monitor purity via UV spectroscopy (λmax = 320 nm for thioguanine derivatives) .

Which animal models are most suitable for studying the pharmacokinetics and pharmacodynamics of 6-thio-dGMP?

Advanced Research Question

- Xenograft Models : Immunodeficient mice (e.g., NSG) implanted with patient-derived TPMT-deficient leukemic cells replicate human metabolic variability .

- Zebrafish : High-throughput screening of developmental toxicity and hematopoietic effects .

Data Correlation : Compare plasma 6-thio-dGMP levels with RNA-seq data to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.